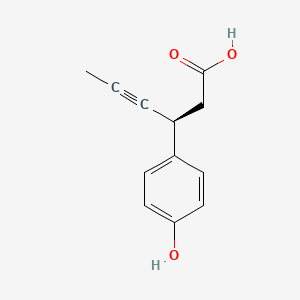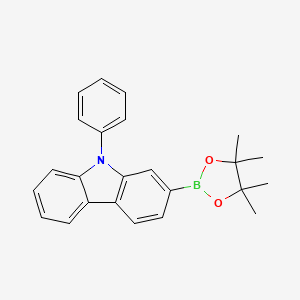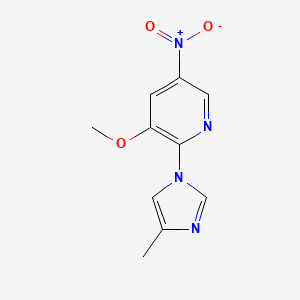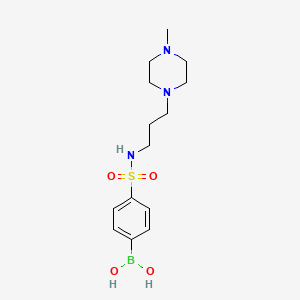
1-Propanol-13C3
Overview
Description
Mechanism of Action
Target of Action
1-Propanol-13C3, also known as Propyl alcohol-13C3 , is a stable isotope of 1-Propanol. It is primarily used as an internal standard in various scientific research and studies It’s worth noting that as an isotope, it behaves similarly to its non-isotopic counterpart, 1-propanol, in biochemical reactions .
Mode of Action
The isotopic labeling allows for the tracking of the compound in various biochemical reactions and pathways .
Biochemical Pathways
In this pathway, the construction of an artificial 2-ketobutyrate (2 KB) biosynthetic pathway from pyruvate via citramalate, overexpression of threonine dehydratase, enhancement of threonine biosynthesis from aspartate, and deletion of the GLY1 gene that regulates a competing pathway converting threonine to glycine, can increase the production of 1-Propanol .
Pharmacokinetics
As an isotope, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties to its non-isotopic counterpart, 1-propanol .
Result of Action
As an isotope, it is expected to have similar effects to its non-isotopic counterpart, 1-propanol . The use of this compound allows for the tracking of these effects in various biochemical reactions and pathways .
Action Environment
As an isotope, it is expected to be influenced by similar environmental factors as its non-isotopic counterpart, 1-propanol .
Its primary use as an internal standard allows for the tracking of the compound in various biochemical reactions and pathways .
Biochemical Analysis
Biochemical Properties
1-Propanol-13C3 is used in spectro-electrochemical studies using isotope labelling . It is a clear, colorless liquid that is soluble in water and has a distinctive alcohol-like odor.
Cellular Effects
The principal toxic effect of 1-propanol following a single exposure is depression of the central nervous system . The effect of alcohols on red blood cell mechanical properties and membrane fluidity depends on their molecular size .
Molecular Mechanism
1-Propanol shows the normal reactions of a primary alcohol . Thus it can be converted to alkyl halides; for example red phosphorus and iodine produce n-propyl iodide in 80% yield, while PCl3 with catalytic ZnCl2 gives n-propyl chloride .
Dosage Effects in Animal Models
Oral LD50 values for several animal species have been reported to range between 1870 and 6800 mg/kg body weight . An oral LD50 of 560 - 660 mg/kg body weight was reported for very young rats .
Metabolic Pathways
1-Propanol can be manufactured by catalytic hydrogenation of propionaldehyde . Propionaldehyde is produced via the oxo process by hydroformylation of ethylene using carbon monoxide and hydrogen in the presence of a catalyst such as cobalt octacarbonyl or a rhodium complex .
Preparation Methods
1-Propanol-13C3 can be synthesized through several methods. One common approach involves the catalytic hydrogenation of propionaldehyde-13C3 using a suitable catalyst under controlled conditions . Another method includes the reduction of propionic acid-13C3 with a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Industrial production methods often involve the use of isotopically labeled precursors and specialized equipment to ensure high isotopic purity and yield .
Chemical Reactions Analysis
1-Propanol-13C3 undergoes various chemical reactions, including:
Scientific Research Applications
1-Propanol-13C3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: It is used as a tracer to study metabolic pathways in vivo, allowing researchers to track the movement and transformation of the compound within biological systems.
Environmental Analysis: It serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: It is used in imaging, diagnosis, and newborn screening for various diseases.
Organic Chemistry: It acts as a chemical reference for identifying, quantifying, and detecting compounds in various chemical reactions.
Comparison with Similar Compounds
1-Propanol-13C3 can be compared with other similar compounds, such as:
2-Propanol-13C3: Another stable isotope-labeled alcohol, but with the 13C isotopes incorporated at different positions in the molecule.
1-Propanol-3,3,3-d3: A deuterium-labeled form of 1-propanol, where hydrogen atoms are replaced with deuterium (D) instead of 13C.
Propionic acid-13C3: An oxidized form of this compound, used in similar applications but with different chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific isotopic labeling and its applications in various scientific research fields.
Properties
IUPAC Name |
(1,2,3-13C3)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745923 | |
| Record name | (~13~C_3_)Propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.073 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-91-1 | |
| Record name | (~13~C_3_)Propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173020-91-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)







